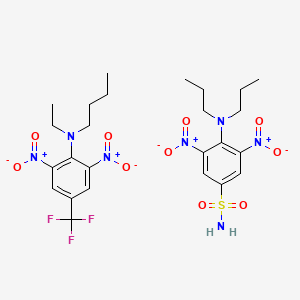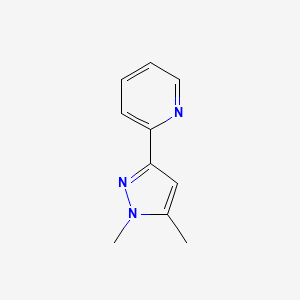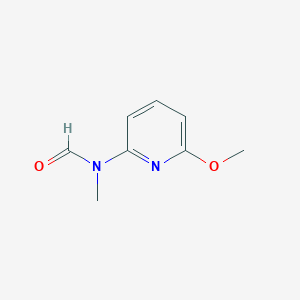
N-(6-Methoxypyridin-2-yl)-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methoxypyridin-2-yl)-N-methylformamide is an organic compound characterized by the presence of a methoxy group attached to a pyridine ring, with a formamide group linked to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-2-yl)-N-methylformamide typically involves the reaction of 6-methoxypyridine with N-methylformamide under specific conditions. One common method includes:
Starting Materials: 6-methoxypyridine and N-methylformamide.
Catalysts and Solvents: The reaction may require a catalyst such as a Lewis acid (e.g., aluminum chloride) and a solvent like dichloromethane.
Reaction Conditions: The mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Methoxypyridin-2-yl)-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of N-(6-hydroxypyridin-2-yl)-N-methylformamide.
Reduction: Formation of N-(6-methoxypyridin-2-yl)-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(6-Methoxypyridin-2-yl)-N-methylformamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing inhibitors or activators of biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which N-(6-Methoxypyridin-2-yl)-N-methylformamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and formamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Methylpyridin-2-yl)-N-methylformamide: Similar structure but with a methyl group instead of a methoxy group.
N-(6-Hydroxypyridin-2-yl)-N-methylformamide: Contains a hydroxyl group instead of a methoxy group.
N-(6-Chloropyridin-2-yl)-N-methylformamide: Features a chlorine atom in place of the methoxy group.
Uniqueness
N-(6-Methoxypyridin-2-yl)-N-methylformamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds. The methoxy group can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in various chemical syntheses and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
113077-72-8 |
|---|---|
Molekularformel |
C8H10N2O2 |
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
N-(6-methoxypyridin-2-yl)-N-methylformamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(6-11)7-4-3-5-8(9-7)12-2/h3-6H,1-2H3 |
InChI-Schlüssel |
LXUOJPOYDZWJFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=O)C1=NC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





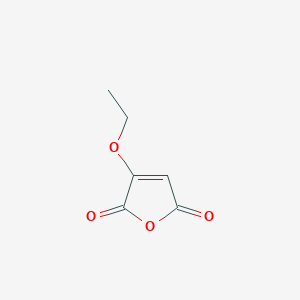
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
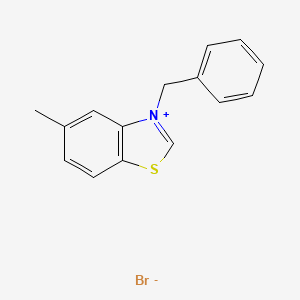

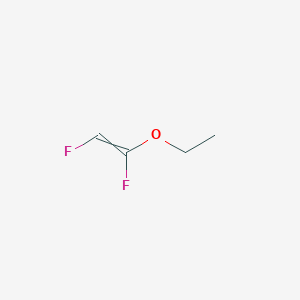
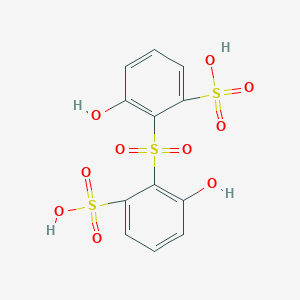
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)

